3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
Description
3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a halogenated triazole derivative featuring a benzyl substituent modified with a trifluoromethyl group at the ortho position. Its molecular formula is C10H7Br2F3N3, with a molecular weight of 384.98 g/mol. The ortho-trifluoromethylbenzyl group introduces steric and electronic effects, which may influence its chemical stability and interactions in applications such as agrochemicals or pharmaceuticals .
Properties
IUPAC Name |
3,5-dibromo-1-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-3-1-2-4-7(6)10(13,14)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUGBZOMZWFVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-1,2,4-Triazole
The alkylation of 1H-1,2,4-triazole with 2-(trifluoromethyl)benzyl bromide is a nucleophilic substitution reaction. Optimal conditions involve:
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Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
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Base : Potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the triazole.
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Temperature : Reflux (60–80°C) for 6–12 hours.
Mechanism : Deprotonation of the triazole’s NH group generates a nucleophilic nitrogen, which attacks the benzyl bromide’s electrophilic carbon. The trifluoromethyl group’s electron-withdrawing nature enhances the leaving group’s stability.
Yield : 65–80% after purification via column chromatography (hexane/ethyl acetate).
Regioselective Dibromination Strategies
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
Direct bromination of the alkylated triazole with NBS in dichloromethane (DCM) at 0–25°C introduces bromine at the 3- and 5-positions. The trifluoromethylbenzyl group directs bromination via steric and electronic effects:
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Regioselectivity : The benzyl group’s meta-directing nature favors bromination at the 3- and 5-positions.
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Stoichiometry : 2.2 equiv. NBS ensures complete di-substitution.
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Catalyst : Trace H2SO4 or FeBr3 accelerates the reaction.
Lithiation-Bromination Protocol
Adapting methods from CN113651762A, lithiation with lithium diisopropylamide (LDA) enables precise bromine placement:
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Lithiation : Dissolve 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole in THF, cool to −78°C, and treat with LDA (2.2 equiv.) to deprotonate positions 3 and 5.
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Quenching : Introduce bromine (Br2, 2.5 equiv.) to form the dibrominated product.
Advantages : Avoids electrophilic substitution’s limitations, achieving >90% regioselectivity.
Yield : 60–75% after aqueous workup and recrystallization.
Alternative Route: Bromination Prior to Alkylation
Synthesis of 3,5-Dibromo-1H-1,2,4-Triazole
Brominating 1H-1,2,4-triazole with excess Br2 in acetic acid at 50°C produces 3,5-dibromo-1H-1,2,4-triazole. The reaction proceeds via electrophilic aromatic substitution, with acetic acid protonating the triazole to enhance reactivity.
Yield : 50–60% due to competing side reactions (e.g., over-bromination).
Alkylation of Dibrominated Triazole
Reacting 3,5-dibromo-1H-1,2,4-triazole with 2-(trifluoromethyl)benzyl bromide under phase-transfer conditions (K2CO3, DMF, 80°C) installs the benzyl group. The electron-withdrawing bromines reduce the triazole’s nucleophilicity, necessitating prolonged reaction times (24–48 hours).
Yield : 40–55%, with significant challenges in isolating the pure product.
Comparative Analysis of Methods
| Parameter | Alkylation → Bromination | Bromination → Alkylation |
|---|---|---|
| Overall Yield | 70–85% | 40–55% |
| Regioselectivity | High (90–95%) | Moderate (70–80%) |
| Reaction Time | 12–24 hours | 48–72 hours |
| Purification Difficulty | Moderate | High |
The alkylation-bromination sequence is superior due to higher yields and better control over regiochemistry. The lithiation-bromination method, though technically demanding, offers precision for industrial-scale synthesis.
Scale-Up Considerations and Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the triazole ring or the substituents.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Coupling: Palladium catalysts, boronic acids, and bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it valuable for developing drugs targeting various diseases. The trifluoromethyl group enhances lipophilicity and metabolic stability, improving pharmacokinetic properties.
Case Studies:
- Antimicrobial Activity : Research has demonstrated that derivatives of 3,5-dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole exhibit significant antibacterial and antifungal properties. For instance, a study found that certain derivatives showed efficacy against resistant strains of bacteria and fungi.
Materials Science
In materials science, this compound can be incorporated into polymers to impart enhanced thermal stability and chemical resistance. Its unique chemical properties allow it to modify the physical characteristics of materials.
Applications:
- Polymer Modification : The compound is used to synthesize polymer composites that require improved durability and thermal properties.
Biological Studies
The compound is also investigated for its biological activities beyond antimicrobial effects. Studies have explored its potential anticancer properties, with findings suggesting that it may inhibit tumor growth through various mechanisms.
Chemical Synthesis
This compound acts as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions such as substitution and coupling reactions.
Reactions Involved:
- Substitution Reactions : The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
- Coupling Reactions : It can engage in coupling reactions like Suzuki-Miyaura coupling to form more complex structures.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a heterocyclic compound notable for its diverse biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and anticancer effects, supported by data tables and relevant case studies.
- Molecular Formula : C10H6Br2F3N3
- Molecular Weight : 384.98 g/mol
- CAS Number : 1240580-51-1
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various triazole compounds against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results demonstrated that compounds with bromine substitutions showed enhanced activity against resistant strains such as MRSA and VRE .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 5 | 20 |
| 4-Amino-5-aryl-4H-1,2,4-triazole | E. coli | 10 | 15 |
| N-Allyl derivative | Mycobacterium tuberculosis | 4 | 25 |
Antifungal Activity
The compound has also been evaluated for antifungal properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This mechanism of action has been established in various studies demonstrating the efficacy of triazole derivatives against common fungal pathogens .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have shown promising results. The compound's ability to modulate enzyme activity and interfere with cellular signaling pathways is under study. For instance, some derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Study on Antimicrobial Efficacy
A study conducted by Mohammed et al. (2019) synthesized several triazole derivatives and tested their antibacterial properties. The results indicated that the introduction of bromine at specific positions significantly increased antibacterial activity compared to unsubstituted analogs. The compound was particularly effective against Bacillus subtilis, showing a strong selective inhibition profile .
Evaluation of Antifungal Properties
In a comparative study on antifungal agents, triazoles including this compound were tested against Candida albicans. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .
The biological activities of this compound can be attributed to its structural features:
- Bromine Substitution : Enhances lipophilicity and biological activity.
- Triazole Ring : Acts as a bioisostere for carboxylic acids, facilitating interactions with biological targets such as enzymes and receptors.
Q & A
Q. What are the optimized synthetic routes for 3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole?
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Methodological Answer : A common approach involves refluxing the precursor (e.g., a hydrazide derivative) in polar aprotic solvents like DMSO or ethanol under controlled conditions. For example, details a similar triazole synthesis via 18-hour reflux in DMSO followed by ice-water quenching and crystallization (65% yield). Adjustments for bromination may require electrophilic substitution using bromine sources (e.g., NBS) under inert atmospheres. Purification often employs column chromatography or recrystallization with ethanol/water mixtures .
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Key Considerations :
- Monitor reaction progress via TLC to optimize reflux duration.
- Use anhydrous conditions to avoid hydrolysis of trifluoromethyl groups .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns and aromatic proton environments. The trifluoromethyl group (F NMR) shows a distinct singlet near -60 ppm .
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bromine and trifluoromethyl spatial arrangements.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 266.92 g/mol as in ).
- IR : Stretching frequencies for C-Br (550–650 cm) and C-F (1100–1200 cm) confirm functional groups .
Q. How do the bromine and trifluoromethyl substituents influence the compound’s reactivity?
- Methodological Answer :
- Bromine : Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings). Steric effects may slow reactions at the 3,5 positions.
- Trifluoromethyl : Increases lipophilicity (logP) and metabolic stability, as seen in . Its electron-withdrawing nature deactivates the phenyl ring, directing further substitutions to meta/para positions .
Advanced Research Questions
Q. What challenges arise in refining crystallographic data for this compound using SHELX software?
- Methodological Answer :
- Disorder Modeling : The flexible benzyl group may exhibit rotational disorder, requiring multi-position occupancy refinement in SHELXL .
- Heavy Atoms : Bromine’s high electron density can cause absorption errors. Apply empirical absorption corrections (e.g., SADABS) during data processing .
- Validation : Use checkCIF/PLATON to resolve geometry alerts (e.g., bond length outliers) .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Methodological Answer :
- Analog Synthesis : Replace bromine with chlorine or iodine to assess halogen effects on bioactivity (). Modify the benzyl group with electron-donating/withdrawing substituents .
- Assays : Test derivatives against enzyme targets (e.g., cytochrome P450) via fluorescence-based inhibition assays. Compare IC values to establish SAR trends .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer :
- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature) to minimize variability.
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity (e.g., dehalogenation in ).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to validate target binding hypotheses against conflicting data .
Q. How does the trifluoromethyl group impact intermolecular interactions in crystal packing?
- Methodological Answer :
- Crystallographic Analysis : The CF group participates in weak C-F···H hydrogen bonds and π-hole interactions with aromatic rings, as shown in . Use Mercury software to visualize packing motifs .
- Thermal Analysis : DSC/TGA reveals stability differences compared to non-fluorinated analogs due to enhanced van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
